Levocabastine

Vue d'ensemble

Description

Levocabastine est un antagoniste sélectif des récepteurs H1 de l'histamine de deuxième génération. Il a été découvert chez Janssen Pharmaceutica en 1979 et est principalement utilisé pour le traitement de la conjonctivite allergique . This compound est connue pour sa forte puissance et sa sélectivité, ce qui en fait un antihistaminique efficace pour l'administration nasale et oculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Levocabastine peut être synthétisée par une méthode pratique et durable qui implique la préparation d'un intermédiaire clé optiquement actif sans résolution chirale. Le processus comprend une détosylation efficace et ne nécessite pas de purification chromatographique, ce qui donne du chlorhydrate de this compound avec une pureté supérieure à 99,5 % . La voie de synthèse implique la préparation de l'intermédiaire clé 6 par résolution chirale, la déprotection de l'intermédiaire 5 par électrolyse et le couplage de la pipéridine 6 et de la cétone 7 par amination réductrice .

Méthodes de production industrielle : La production industrielle de this compound implique une procédure de synthèse durable qui garantit une pureté optique élevée et des améliorations substantielles par rapport aux méthodes rapportées précédemment. Ce processus est conçu pour être pratique pour la production à grande échelle, fournissant du chlorhydrate de this compound avec un rendement global de 14,2 % .

Analyse Des Réactions Chimiques

Types de réactions : Levocabastine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires et des dérivés de this compound qui sont essentiels à sa synthèse finale et à sa formulation.

Applications De Recherche Scientifique

Pharmacological Properties

Levocabastine is characterized by its rapid onset of action and long-lasting effects. It is available in two primary formulations: ocular drops and nasal spray , which target symptoms associated with allergic reactions.

- Mechanism of Action : this compound works by blocking the H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergy symptoms such as itching, sneezing, and nasal congestion .

Allergic Rhinitis

This compound has been extensively studied for its efficacy in treating allergic rhinitis. Clinical trials have shown that it provides significant relief from nasal symptoms when compared to placebo and is at least as effective as sodium cromoglycate .

- Efficacy Results :

- In a controlled trial involving 251 patients, this compound demonstrated a notable reduction in sneezing and nasal itching compared to other treatments .

- A study indicated that while this compound is effective, it may be less potent than topical corticosteroids like beclomethasone for alleviating nasal blockage .

Allergic Conjunctivitis

This compound eye drops are indicated for the symptomatic treatment of seasonal allergic conjunctivitis. The drug provides rapid relief from ocular symptoms such as itching and redness.

- Clinical Findings :

Comparative Efficacy

To better understand the effectiveness of this compound in comparison to other treatments, the following table summarizes key findings from various studies:

| Study Type | Treatment Comparison | Efficacy Outcome | Safety Profile |

|---|---|---|---|

| Controlled Trial | This compound vs. Sodium Cromoglycate | This compound superior in symptom relief | Similar adverse effects to placebo |

| Clinical Study | This compound vs. Beclomethasone | Less effective for nasal blockage | Comparable safety to sodium cromoglycate |

| Pediatric Study | This compound vs. Placebo | 89% response rate in ocular symptoms | Minimal adverse effects reported |

Case Study 1: Pediatric Allergic Conjunctivitis

A clinical trial involving children aged 5-20 years treated with this compound eye drops showed significant improvement in symptoms of allergic conjunctivitis. The study reported a high tolerance level among participants, with only minor adverse effects noted .

Case Study 2: Adult Allergic Rhinitis

In adults suffering from seasonal allergic rhinitis, a double-blind study demonstrated that patients receiving this compound experienced a substantial decrease in sneezing and nasal itching within minutes of administration. The results indicated that this compound could serve as an effective first-line treatment for acute allergic responses .

Future Research Directions

Despite the established efficacy of this compound, further research is warranted to explore potential areas such as:

- Comparative studies with newer antihistamines : Evaluating this compound against emerging treatments could clarify its role in modern therapeutic regimens.

- Long-term safety studies : While current data suggests a favorable safety profile, long-term studies could provide more comprehensive insights into its chronic use.

- Combination therapies : Investigating the efficacy of this compound when used alongside systemic antihistamines or corticosteroids might enhance treatment outcomes for severe cases.

Mécanisme D'action

Levocabastine is compared with other antihistamines such as sodium cromoglycate (cromolyn sodium), beclomethasone, astemizole, and terfenadine . While this compound is superior to placebo and at least as effective as sodium cromoglycate in alleviating symptoms of seasonal allergic conditions, it is less effective than beclomethasone in relieving runny and blocked nose . this compound provides prompt onset of antiallergic activity, differentiating it from sodium cromoglycate, which requires maintenance treatment .

Comparaison Avec Des Composés Similaires

Levocabastine est comparée à d'autres antihistaminiques tels que le cromoglycate de sodium (cromolyn sodique), la béclométhasone, l'astémizole et la terfénadine . Bien que la this compound soit supérieure au placebo et au moins aussi efficace que le cromoglycate de sodium pour soulager les symptômes des affections allergiques saisonnières, elle est moins efficace que la béclométhasone pour soulager le nez qui coule et le nez bouché . la this compound procure un début rapide de l'activité antiallergique, ce qui la différencie du cromoglycate de sodium, qui nécessite un traitement d'entretien .

Composés similaires :

- Cromoglycate de sodium (cromolyn sodique)

- Béclométhasone

- Astémizole

- Terfénadine

La forte sélectivité et la puissance de la this compound, ainsi que son début d'action rapide, en font un antihistaminique unique et précieux pour le traitement des affections allergiques.

Activité Biologique

Levocabastine is a potent, selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. Its biological activity is characterized by its ability to inhibit histamine-mediated responses, thereby alleviating symptoms associated with allergies.

This compound functions by competitively binding to H1 receptors on effector cells, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of eosinophils and other inflammatory cells, which are crucial in the allergic response . Notably, this compound does not block the release of histamine but rather prevents its binding, distinguishing it from other antihistamines .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several important characteristics:

- High Affinity Binding : this compound exhibits a high affinity for H1 receptors (Ki = 4.2 nM) and can effectively inhibit histamine-induced effects in various animal models .

- Rapid Onset : The onset of action is rapid, typically within one hour, and the effects can last up to 24 hours at low doses (below 0.010 mg/kg) .

- Bioavailability : Following oral administration, this compound is rapidly absorbed with a Tmax of approximately 2 hours and shows complete bioavailability in humans .

Efficacy in Clinical Studies

Numerous clinical studies have demonstrated the efficacy of this compound in treating allergic symptoms:

- Nasal Spray Studies : In a study involving 335 patients with perennial allergic rhinitis, both high and low doses of this compound nasal spray significantly improved symptoms compared to placebo . Another study indicated that this compound was superior to placebo in reducing nasal discharge and sneezing .

- Comparison with Other Treatments : this compound has been shown to be at least as effective as sodium cromoglycate in alleviating allergic symptoms but less effective than topical corticosteroids like beclomethasone for nasal blockage .

Safety Profile

The safety profile of this compound is favorable, with adverse effects reported at rates similar to placebo. Common adverse events include mild local irritation but serious adverse events are rare .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Case Studies and Research Findings

- Pediatric Efficacy : A study involving 95 pediatric patients indicated that this compound significantly reduced symptoms like sneezing compared to cromoglycate, although some differences were noted in specific symptoms such as tearing .

- Long-term Safety : A long-term safety study involving 108 patients showed a response rate of 89% for this compound, with no significant changes in blood chemistry or hematology observed throughout the study duration .

- Comparative Effectiveness : In a double-blind trial comparing topical this compound with beclomethasone dipropionate, while both treatments improved symptoms, this compound was particularly effective for nasal discharge and sneezing but did not significantly improve nasal obstruction compared to placebo .

Propriétés

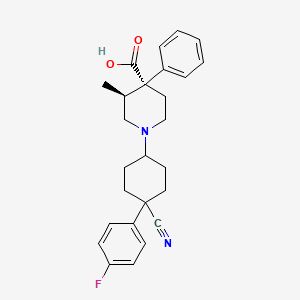

IUPAC Name |

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-YHYDXASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79547-78-7 (hydrochloride) | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048548, DTXSID001024637 | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>0.5 mg/mL, 3.47e-03 g/L | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79449-98-2, 79516-68-0 | |

| Record name | Cabastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOCABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.